molecular formula C10H9N3S B8594818 (Isoquinolin-3-yl)thiourea

(Isoquinolin-3-yl)thiourea

Cat. No.: B8594818
M. Wt: 203.27 g/mol
InChI Key: PVRYGASUIOWDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Isoquinolin-3-yl)thiourea is a useful research compound. Its molecular formula is C10H9N3S and its molecular weight is 203.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

isoquinolin-3-ylthiourea

InChI

InChI=1S/C10H9N3S/c11-10(14)13-9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H3,11,12,13,14)

InChI Key

PVRYGASUIOWDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.618 g (3.47 mmol) N,N′-thiocarbonyldiimidazole was dissolved in 20 mL acetonitrile, and 0.500 g (3.47 mmol) isoquinoline-3-amine in the form of a suspension in 15 mL acetonitrile was added dropwise in portions. The clear orange solution which formed was stirred for 12 hr, whereupon a reddish precipitate formed. The intermediate product was directly reacted, without workup, with 0.535 g (6.940 mmol) ammonium acetate for 25 min at 85° C. in a CEM microwave (100 watts). The solvent was removed under vacuum. The residue was stirred in water, and the resulting precipitate was suctioned off and washed with water. For further purification the solid was taken up in 5 mL acetonitrile and combined with 50 mL diisopropyl ether. The precipitate was filtered again and dried in a vacuum drying oven at 40° C., resulting in the isolation of 0.540 g (2.647 mmol, 76%) purified N-isoquinolin-3-yl-thiourea.
Quantity
0.618 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.535 g
Type
reactant
Reaction Step Three

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